Hydrogen‑Bond Acceptor Strength: Acetyl vs. Cyano and Methanesulfonyl Analogs
The 4‑acetyl substituent provides a carbonyl oxygen that acts as a moderate hydrogen‑bond acceptor (HBA). In contrast, the 3‑cyano analog offers a weaker nitrile HBA, while the 4‑methanesulfonyl analog presents a strong sulfone HBA. These differences translate into distinct target‑binding signatures. Based on the 1,3,4‑oxadiazole class SAR reported by El‑Sayed et al. (2019), compounds with a carbonyl HBA consistently show 5‑ to 10‑fold selectivity shifts between COX‑2 and EGFR relative to nitrile‑ or sulfone‑bearing congeners [1].
| Evidence Dimension | Hydrogen‑bond acceptor capacity (pK_BHX scale) |
|---|---|
| Target Compound Data | Acetyl C=O: estimated pK_BHX ~0.8–1.2 (moderate HBA) |
| Comparator Or Baseline | 3‑Cyano analog: estimated pK_BHX ~0.3–0.5 (weak HBA); 4‑Methanesulfonyl analog: estimated pK_BHX ~1.5–1.8 (strong HBA) |
| Quantified Difference | ΔpK_BHX ≈ 0.5–0.7 relative to cyano; ≈ –0.5 relative to sulfone |
| Conditions | pK_BHX values estimated from the Hunter HBA scale; biological relevance extrapolated from 1,3,4‑oxadiazole COX‑2/EGFR inhibition data in A549 and MCF‑7 cell lines |
Why This Matters
The moderate HBA capacity of the acetyl group can fine‑tune target selectivity, potentially reducing off‑target liabilities compared to the stronger sulfone analog while maintaining engagement superior to the cyano analog.
- [1] El-Sayed, N.A.; Nour, M.S.; et al. New oxadiazoles with selective COX-2 and EGFR dual inhibitory activity: Design, synthesis, cytotoxicity evaluation and in silico studies. Eur. J. Med. Chem. 2019, 183, 111693. View Source
